molecular formula C29H36O10 B1248943 Tasumatrol I(rel)

Tasumatrol I(rel)

Cat. No. B1248943
M. Wt: 544.6 g/mol
InChI Key: IUKATXUBIOVCFH-YQAZJIHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasumatrol I(rel) is a benzoate ester. It has a role as a metabolite.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has shown that compounds like Tasumatrol B, extracted from the bark of Taxus wallichiana Zucc, exhibit significant analgesic and anti-inflammatory activities. This was demonstrated using models such as acetic acid-induced writhing and carrageenan-induced paw oedema. These findings suggest potential applications of tasumatrols in managing pain and inflammation (Qayum et al., 2012).

Anticancer Potential

Tasumatrol B, isolated from Taxus wallichiana, has shown good cytotoxic activity against various cancer cell lines, suggesting its potential use in cancer treatment. The study also involved docking studies to assess the binding affinities of compounds like Tasumatrol B with cancer drug target proteins (Qayum et al., 2019).

Cytotoxicity in Drug Development

New taxane diterpenoids, including Tasumatrols, have been isolated from Taxus sumatrana. These compounds have exhibited significant cytotoxicity against various human tumor cells, presenting a potential for development into anticancer drugs (Shen et al., 2005).

properties

Product Name

Tasumatrol I(rel)

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

IUPAC Name

[(1S,2S,3R,4S,5S,7S,8S,9S)-4-(acetyloxymethyl)-4,5,7,9-tetrahydroxy-8,11,14,14-tetramethyl-16-oxo-15-oxatetracyclo[7.4.3.01,10.03,8]hexadec-10-en-2-yl] benzoate

InChI

InChI=1S/C29H36O10/c1-15-11-12-27-20(15)29(36,24(34)39-25(27,3)4)26(5)18(31)13-19(32)28(35,14-37-16(2)30)21(26)22(27)38-23(33)17-9-7-6-8-10-17/h6-10,18-19,21-22,31-32,35-36H,11-14H2,1-5H3/t18-,19-,21-,22-,26+,27-,28-,29+/m0/s1

InChI Key

IUKATXUBIOVCFH-YQAZJIHBSA-N

Isomeric SMILES

CC1=C2[C@@]3(CC1)[C@H]([C@H]4[C@]([C@@]2(C(=O)OC3(C)C)O)([C@H](C[C@@H]([C@]4(COC(=O)C)O)O)O)C)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1=C2C3(CC1)C(C4C(C2(C(=O)OC3(C)C)O)(C(CC(C4(COC(=O)C)O)O)O)C)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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